

In-Depth Technical Guide: ATX Inhibitor 19 (CAS 2691937-01-4)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potent Autotaxin (ATX) inhibitor, designated as **ATX inhibitor 19** and also referred to as compound 22 in seminal research. With the CAS number 2691937-01-4, this small molecule has demonstrated significant inhibitory activity against ATX, a key enzyme in the lysophosphatidic acid (LPA) signaling pathway. This document outlines the inhibitor's known biochemical data, the experimental context for its evaluation, and the broader signaling pathway it modulates.

Core Compound Data

ATX inhibitor 19 is a potent and selective inhibitor of Autotaxin. The following table summarizes its key quantitative data.

Parameter	Value	Source
CAS Number	2691937-01-4	N/A
Molecular Formula	C28H33CIN6O2S	N/A
Molar Mass	553.12 g/mol	N/A
IC50 (ATX)	156 nM	[1]

The Autotaxin-LPA Signaling Pathway



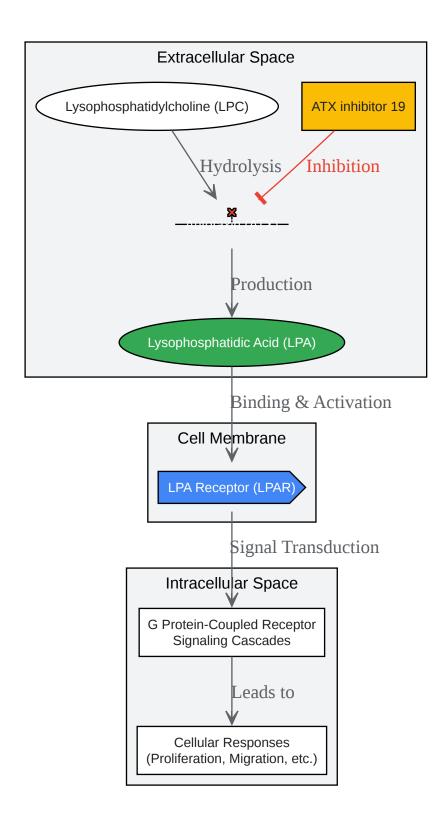




Autotaxin is a secreted lysophospholipase D that catalyzes the hydrolysis of lysophosphatidylcholine (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA). LPA then binds to a family of G protein-coupled receptors (GPCRs), known as LPA receptors (LPARs), on the surface of target cells. This binding initiates a cascade of intracellular signaling events that regulate a wide range of cellular processes, including cell proliferation, migration, survival, and differentiation. The ATX-LPA signaling axis has been implicated in various physiological and pathological processes, including wound healing, inflammation, fibrosis, and cancer progression.

Below is a diagram illustrating the core ATX-LPA signaling pathway.





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Caption: The ATX-LPA signaling pathway and the point of inhibition.



Experimental Protocols

The inhibitory activity of **ATX inhibitor 19** was determined using an in vitro enzymatic assay. While the specific details from the primary publication by Jia F. et al. are not publicly available, a general and widely used experimental protocol for assessing ATX inhibition is outlined below. This protocol is based on the use of a fluorogenic substrate, such as FS-3, which allows for a continuous kinetic reading of enzyme activity.

Principle of the Assay: The assay measures the enzymatic activity of Autotaxin by monitoring the cleavage of a synthetic substrate that results in a fluorescent signal. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

- Recombinant human Autotaxin (ATX) enzyme
- Fluorogenic ATX substrate (e.g., FS-3)
- Assay buffer (e.g., Tris-based buffer at physiological pH, containing necessary salts and cofactors)
- ATX inhibitor 19 (dissolved in a suitable solvent, e.g., DMSO)
- 96-well black microplates
- Fluorescence microplate reader

General Procedure:

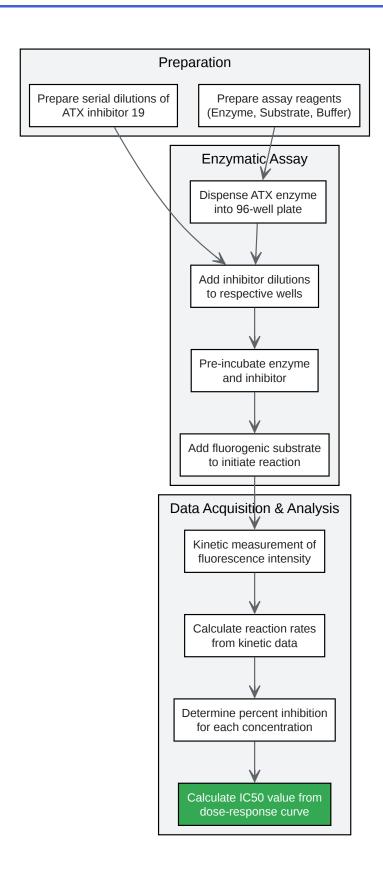
- Reagent Preparation: Prepare a stock solution of ATX inhibitor 19 in DMSO. Create a serial dilution of the inhibitor in the assay buffer to achieve a range of desired concentrations for testing.
- Assay Reaction:
 - In a 96-well microplate, add the ATX enzyme to each well.



- Add the various dilutions of ATX inhibitor 19 to the respective wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Pre-incubate the enzyme and inhibitor for a specified period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
- Initiation of Reaction: Add the fluorogenic substrate to all wells to start the enzymatic reaction.
- Data Acquisition: Immediately place the microplate in a fluorescence plate reader and measure the fluorescence intensity at appropriate excitation and emission wavelengths over a set period. Data is typically collected in kinetic mode.
- Data Analysis:
 - The rate of the enzymatic reaction is determined from the slope of the fluorescence intensity versus time plot.
 - The percentage of inhibition for each inhibitor concentration is calculated relative to the positive control.
 - The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

The following diagram illustrates a generalized workflow for the in vitro evaluation of an ATX inhibitor.





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Caption: Generalized workflow for in vitro ATX inhibitor evaluation.



Conclusion

ATX inhibitor 19 (CAS 2691937-01-4) is a potent inhibitor of Autotaxin, a critical enzyme in the LPA signaling pathway. Its low nanomolar IC50 value suggests its potential as a valuable research tool for studying the roles of ATX and LPA in various biological processes and as a potential starting point for the development of therapeutics targeting diseases associated with dysregulated ATX-LPA signaling. Further investigation into its selectivity, in vivo efficacy, and pharmacokinetic properties is warranted to fully elucidate its therapeutic potential.

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References

- 1. researchgate.net [researchgate.net]
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